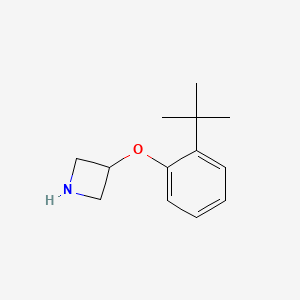

3-(2-Tert-butylphenoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-tert-butylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)11-6-4-5-7-12(11)15-10-8-14-9-10/h4-7,10,14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMWTGOSPDTLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-(2-Tert-butylphenoxy)azetidine

This guide outlines a robust and widely applicable two-step synthesis pathway for this compound, a valuable building block in medicinal chemistry. The synthesis relies on two fundamental reactions in organic chemistry: the Mitsunobu reaction for the formation of the aryl ether bond and a subsequent acid-mediated deprotection of the azetidine nitrogen.

The starting materials, N-Boc-3-hydroxyazetidine and 2-tert-butylphenol, are commercially available, making this synthetic route accessible for laboratory-scale synthesis.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps:

-

Step 1: Mitsunobu Reaction. N-Boc-3-hydroxyazetidine is coupled with 2-tert-butylphenol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction forms the N-protected intermediate, tert-butyl this compound-1-carboxylate. The Mitsunobu reaction is known for its mild conditions and reliability in forming C-O bonds with inversion of stereochemistry at the alcohol carbon, although in this achiral case it serves as an efficient etherification method.[1][2]

-

Step 2: N-Boc Deprotection. The tert-butoxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent like dioxane.[3][4][5] This step yields the final target compound as a salt, which can be neutralized to obtain the free base.

Logical Workflow of the Synthesis

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

Materials:

-

N-Boc-3-hydroxyazetidine

-

2-tert-butylphenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), 2-tert-butylphenol (1.0-1.2 eq.), and triphenylphosphine (1.2 eq.).

-

Dissolve the solids in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DEAD or DIAD (1.2 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

Materials:

-

tert-butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Alternatively: 4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using TFA:

-

Dissolve the product from Step 1 in dichloromethane.

-

Cool the solution to 0°C.

-

Add trifluoroacetic acid (5-10 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.[3][6] Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM or EtOAc and carefully neutralize by washing with a saturated aqueous NaHCO₃ or a dilute NaOH solution until the aqueous layer is basic.

-

Separate the organic layer, and extract the aqueous layer with additional DCM or EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Alternative Procedure using HCl in Dioxane:

-

Dissolve the product from Step 1 in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq.).[4][5][7]

-

Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the product.

-

For the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the aqueous solution with DCM or EtOAc, dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis pathway. Yields and reaction times are representative of analogous reactions found in the literature and may vary based on specific experimental conditions and scale.

| Parameter | Step 1: Mitsunobu Reaction | Step 2: N-Boc Deprotection |

| Starting Material | N-Boc-3-hydroxyazetidine | tert-butyl this compound-1-carboxylate |

| Key Reagents | 2-tert-butylphenol, PPh₃, DEAD/DIAD | TFA or 4M HCl in Dioxane |

| Solvent | Anhydrous THF | DCM (for TFA), Dioxane (for HCl) |

| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Typical Reaction Time | 12 - 24 hours | 1 - 4 hours |

| Typical Yield | 70 - 90% | > 90% |

| Purification Method | Flash Column Chromatography | Acid-Base Extraction / Crystallization of salt |

| Final Product | tert-butyl this compound-1-carboxylate | This compound |

Conclusion

This guide provides a comprehensive overview of a reliable and efficient synthesis for this compound. The described Mitsunobu reaction followed by acid-catalyzed deprotection is a standard and scalable pathway, suitable for applications in drug discovery and development. The detailed protocols and expected quantitative outcomes should serve as a valuable resource for researchers in the field.

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Technical Guide to the Spectroscopic Analysis of 3-(2-Tert-butylphenoxy)azetidine

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(2-Tert-butylphenoxy)azetidine. These predictions are derived from the compound's structural features: an azetidine ring, a 2-tert-butylphenyl group, and an ether linkage.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | Ar-H |

| ~7.15 | dt | 1H | Ar-H |

| ~6.90 | dt | 1H | Ar-H |

| ~6.80 | dd | 1H | Ar-H |

| ~4.90 | m | 1H | O-CH (azetidine) |

| ~4.10 | t | 2H | CH₂ (azetidine) |

| ~3.80 | t | 2H | CH₂ (azetidine) |

| ~2.50 | br s | 1H | NH (azetidine) |

| 1.35 | s | 9H | C(CH₃)₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | Ar-C-O |

| ~145.0 | Ar-C-C(CH₃)₃ |

| ~127.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~122.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~70.0 | O-CH (azetidine) |

| ~50.0 | CH₂ (azetidine) |

| 34.5 | C (CH₃)₃ |

| 29.5 | C(C H₃)₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 3060-3010 | Medium | C-H Stretch (Aromatic) |

| 2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1240 | Strong | C-O Stretch (Aryl Ether) |

| ~1150 | Strong | C-N Stretch (Azetidine) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Assignment |

| 220.1696 | [M+H]⁺ (Monoisotopic) |

| 242.1515 | [M+Na]⁺ (Monoisotopic) |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the structural elucidation of a novel small molecule like this compound using various spectroscopic techniques.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure a homogeneous solution.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. This will render all carbon signals as singlets.

-

Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Process the FID and phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[1]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain a high-quality spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).[2]

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[3]

Data Acquisition (ESI-TOF):

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions (e.g., [M+H]⁺).[4]

-

The ions are accelerated into the TOF mass analyzer.[5]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[4]

-

The detector records the arrival time of the ions, which is converted into an m/z spectrum.

-

Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

-

The high-resolution measurement allows for the determination of the accurate mass, which can be used to calculate the elemental formula.

References

Physicochemical Properties of 3-(2-Tert-butylphenoxy)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-(2-Tert-butylphenoxy)azetidine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development, offering critical data and methodologies for the handling, characterization, and further investigation of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally known data and computationally predicted parameters, providing a robust profile for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1146956-90-2 | [1] |

| Molecular Formula | C₁₃H₁₉NO | [1] |

| Molecular Weight | 205.3 g/mol | [1] |

| Physical State | Yellow oil / Liquid | [1] |

| Predicted Boiling Point | 315.8 ± 35.0 °C at 760 mmHg | Computational Prediction |

| Predicted pKa (Basic) | 8.5 ± 0.2 | Computational Prediction |

| Predicted logP | 3.1 ± 0.3 | Computational Prediction |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point (Solidification Point of Oil)

Given that this compound is an oil at room temperature, its melting point is more accurately described as its solidification or pour point.

Principle: The solidification point of an oil is determined by cooling a sample in a capillary tube and observing the temperature at which it ceases to flow.

Apparatus:

-

Capillary tubes

-

Cooling bath (e.g., dry ice/acetone or a cryostat)

-

Calibrated thermometer or thermocouple

-

Vortex mixer

Procedure:

-

A small amount of the oil is introduced into a capillary tube.

-

The capillary tube is securely attached to a thermometer or thermocouple.

-

The assembly is placed in a cooling bath.

-

The temperature is gradually lowered while periodically tilting the capillary tube.

-

The solidification point is recorded as the temperature at which the oil no longer flows when the tube is tilted.

Determination of Boiling Point

Principle: The boiling point is determined using the micro-reflux technique, which is suitable for small sample volumes. The temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Micro-reflux apparatus (or a small-scale distillation setup)

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

A small volume (a few milliliters) of this compound is placed in a micro-distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the distillation head.

-

The sample is heated gently until it begins to boil and a reflux ring of condensate is observed on the walls of the flask, rising to the level of the thermometer bulb.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. The atmospheric pressure should also be recorded, and a pressure correction can be applied if necessary.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa of the basic azetidine nitrogen can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is placed in a beaker with a stir bar and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH is recorded after each incremental addition of the acid.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method is the classical approach for determining the octanol-water partition coefficient (logP). The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to determine the partition coefficient.

Apparatus:

-

Separatory funnel or vials

-

Shaker or rotator

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a separatory funnel or vial.

-

A known amount of this compound is added to the two-phase system.

-

The mixture is shaken or rotated for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

The mixture is then allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is then calculated as the base-10 logarithm of P.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent physicochemical characterization of this compound.

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Biological Context and Potential

While specific biological data for this compound is not yet publicly available, the structural motifs present in the molecule, namely the azetidine ring and the phenoxy group, are found in numerous biologically active compounds.

-

Azetidine Derivatives: The strained four-membered azetidine ring is a key component in various pharmaceuticals and bioactive molecules. It can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets and can influence properties such as metabolic stability and cell permeability. Azetidine-containing compounds have shown a wide range of activities, including antibacterial, antiviral, and enzyme inhibitory effects.

-

Phenoxy Derivatives: The phenoxy moiety is prevalent in many drug classes. The nature and position of substituents on the phenyl ring can significantly modulate the pharmacological activity, selectivity, and pharmacokinetic properties of a molecule. For instance, phenoxy derivatives are known to exhibit activities such as antimicrobial, anti-inflammatory, and CNS effects.

The combination of the azetidine and 2-tert-butylphenoxy moieties in this compound presents a unique chemical space for the exploration of novel biological activities. Further research into its pharmacological profile is warranted.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 3-(2-Tert-butylphenoxy)azetidine

Disclaimer: As of late 2025, the specific crystal structure of 3-(2-Tert-butylphenoxy)azetidine has not been publicly deposited in open-access crystallographic databases. Consequently, this guide provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and X-ray diffraction analysis of analogous small organic molecules. The quantitative data presented herein is illustrative and representative of a plausible crystal structure.

Introduction

Azetidine derivatives are a significant class of saturated nitrogen-containing heterocycles in medicinal chemistry. Their strained four-membered ring imparts a conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. The title compound, this compound, features a bulky tert-butylphenoxy group at the 3-position, suggesting potential applications in areas where specific steric and electronic interactions are crucial for bioactivity. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide outlines the essential protocols and data analysis involved in determining its crystal structure.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established synthetic routes for 3-substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with the desired phenoxide.

Experimental Protocols

Obtaining high-quality single crystals is the most critical and often rate-limiting step in X-ray crystallography. For a compound like this compound, which is expected to be a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually decreases the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Illustrative Crystallographic Data

The following tables summarize plausible crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₁₃H₁₉NO |

| Formula weight | 205.30 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1168 ų |

| Z (molecules per cell) | 4 |

| Calculated density | 1.168 Mg/m³ |

| Absorption coefficient | 0.075 mm⁻¹ |

| F(000) | 448 |

| Reflections collected | 8500 |

| Independent reflections | 2100 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.150 |

Table 2: Selected Bond Lengths (Illustrative)

| Bond | Length (Å) |

| O1 - C1 | 1.375(3) |

| O1 - C11 | 1.420(3) |

| N1 - C11 | 1.480(4) |

| N1 - C13 | 1.482(4) |

| C11 - C12 | 1.530(4) |

| C12 - C13 | 1.535(4) |

| C2 - C7 | 1.540(4) |

Table 3: Selected Bond Angles (Illustrative)

| Angle | Degrees (°) |

| C1 - O1 - C11 | 118.5(2) |

| C11 - N1 - C13 | 90.5(2) |

| O1 - C11 - N1 | 110.0(2) |

| O1 - C11 - C12 | 115.5(2) |

| N1 - C12 - C13 | 87.5(2) |

| C11 - C12 - C13 | 86.5(2) |

Potential Biological Context and Signaling

Azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the neurotransmitter GABA in the synapse. Inhibition of GATs increases GABA levels, leading to a therapeutic effect in conditions like epilepsy and anxiety. The structural features of this compound make it a candidate for interacting with such transporters.

Conclusion

While specific experimental data for the crystal structure of this compound is not yet available in the public domain, this guide provides a robust framework for its determination and analysis. The outlined protocols for synthesis, crystallization, and X-ray diffraction are standard in the field of small-molecule crystallography. The illustrative data presented in the tables offer a realistic expectation for the structural parameters of this molecule. A definitive crystal structure would be invaluable for understanding its conformational preferences and for guiding future drug development efforts targeting systems such as the GABAergic pathways.

Synthesis of Novel 3-(2-Tert-butylphenoxy)azetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 3-(2-tert-butylphenoxy)azetidine derivatives. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. The incorporation of a 2-tert-butylphenoxy moiety at the 3-position of the azetidine ring presents a unique structural motif with potential for a range of biological activities. This document outlines detailed synthetic protocols, presents key quantitative data in a structured format, and illustrates relevant chemical transformations and potential biological pathways.

Core Synthesis Strategy

The primary approach to the synthesis of this compound derivatives involves a convergent strategy, beginning with the preparation of a suitable N-protected 3-hydroxyazetidine precursor, followed by the formation of the aryl ether linkage, and concluding with deprotection and subsequent derivatization of the azetidine nitrogen.

Diagram of the General Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (2)

The key starting material, N-Boc-protected 3-hydroxyazetidine, can be synthesized from commercially available precursors. A common method involves the protection of 3-hydroxyazetidine.

Reaction Scheme:

Experimental Procedure:

To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a mixture of dioxane and water (1:1) at 0 °C is added sodium bicarbonate (2.5 equivalents). Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dioxane is then added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate (2) as a white solid.

| Reactant | MW | Equivalents | Quantity |

| Azetidin-3-ol HCl | 109.56 | 1.0 | 10.0 g |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 22.0 g |

| Sodium Bicarbonate | 84.01 | 2.5 | 19.2 g |

| Product | MW | Theoretical Yield | Typical Yield |

| Compound 2 | 173.21 | 15.8 g | 85-95% |

Synthesis of tert-Butyl this compound-1-carboxylate (4)

The formation of the aryl ether linkage can be achieved via several methods, with the Mitsunobu reaction being a highly effective choice for this transformation.

Reaction Scheme (Mitsunobu Reaction):

Experimental Procedure:

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (2) (1 equivalent), 2-tert-butylphenol (3) (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl this compound-1-carboxylate (4).

| Reactant | MW | Equivalents |

| Compound 2 | 173.21 | 1.0 |

| 2-tert-Butylphenol (3) | 150.22 | 1.2 |

| Triphenylphosphine | 262.29 | 1.5 |

| DIAD | 202.21 | 1.5 |

| Product | MW | Typical Yield |

| Compound 4 | 305.42 | 70-85% |

Deprotection to Yield this compound (5)

Removal of the Boc protecting group is typically achieved under acidic conditions.

Reaction Scheme:

Experimental Procedure:

tert-Butyl this compound-1-carboxylate (4) is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (10 equivalents) is added at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound (5), which can be used in the next step without further purification.

| Reactant | MW | Equivalents |

| Compound 4 | 305.42 | 1.0 |

| TFA | 114.02 | 10 |

| Product | MW | Typical Yield |

| Compound 5 | 205.29 | >95% (crude) |

Synthesis of Novel Derivatives via N-Functionalization

The secondary amine of this compound (5) is a versatile handle for the introduction of a wide range of functional groups. Below are representative protocols for N-alkylation and N-acylation.

Reaction Scheme:

Experimental Procedure:

To a solution of this compound (5) (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 equivalents). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Reaction Scheme:

Experimental Procedure:

To a solution of this compound (5) (1 equivalent) and a carboxylic acid (1.1 equivalents) in DMF are added HATU (1.2 equivalents) and DIPEA (3 equivalents). The reaction is stirred at room temperature for 6-12 hours. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Potential Biological Signaling Pathways

While the specific biological targets of this compound derivatives are a subject of ongoing research, related phenoxy- and azetidine-containing compounds have shown activity against a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels. A plausible signaling pathway that could be modulated by these derivatives is the GPCR signaling cascade.

Diagram of a Generic GPCR Signaling Pathway

Caption: A potential GPCR signaling pathway modulated by novel azetidine derivatives.

Summary of Quantitative Data

The following table summarizes typical yields for the core synthetic route.

| Step | Product | Description | Typical Yield (%) |

| 1 | Compound 2 | Boc protection of 3-hydroxyazetidine | 85-95 |

| 2 | Compound 4 | Mitsunobu reaction for ether formation | 70-85 |

| 3 | Compound 5 | Boc deprotection | >95 (crude) |

| 4 | N-Functionalized Derivatives | N-Alkylation or N-Acylation | 60-90 |

This guide provides a foundational framework for the synthesis and exploration of novel this compound derivatives. The experimental protocols are robust and can be adapted for the creation of a diverse library of compounds for further investigation in drug discovery programs.

In-Silico Modeling of 3-(2-Tert-butylphenoxy)azetidine Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies for the in-silico investigation of 3-(2-Tert-butylphenoxy)azetidine, a novel azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and favorable metabolic stability.[1] This document outlines a systematic approach to characterizing the potential biological interactions of this compound through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. Detailed hypothetical protocols, data presentation templates, and workflow visualizations are provided to guide researchers in drug discovery and development. While specific experimental data for this compound is not yet publicly available, this guide leverages established computational techniques and data from structurally related compounds to present a robust framework for its evaluation.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as valuable scaffolds in medicinal chemistry.[2] Their unique structural properties, including ring strain and conformational constraint, can lead to enhanced binding affinity and improved pharmacokinetic profiles compared to more flexible analogues.[1] The compound this compound incorporates a sterically hindered phenoxy group, suggesting potential for selective interactions with biological targets. The field of in-silico modeling provides a powerful, cost-effective, and rapid means to predict the biological activity and physicochemical properties of such novel compounds before committing to extensive laboratory synthesis and testing.[3][4] This guide details the theoretical and practical steps for the computational analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 3-substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring with a phenoxide.

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Preparation of Sodium 2-tert-butylphenoxide: To a solution of 2-tert-butylphenol (1.0 eq) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Reaction with N-Boc-3-iodoazetidine: To the freshly prepared sodium 2-tert-butylphenoxide solution, add a solution of N-Boc-3-iodoazetidine (1.0 eq) in dry THF. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain N-Boc-3-(2-tert-butylphenoxy)azetidine.

-

Deprotection: Dissolve the purified N-Boc-3-(2-tert-butylphenoxy)azetidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v). Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate to yield this compound.

In-Silico Modeling Workflow

The in-silico evaluation of a novel compound typically follows a multi-step process, starting with target identification and progressing through docking, ADMET prediction, and molecular dynamics.

Target Identification

Given the broad range of activities reported for azetidine derivatives, several protein families represent potential targets for this compound. These include, but are not limited to:

-

Kinases: Numerous azetidine-containing molecules have been investigated as kinase inhibitors for oncology applications.

-

G-protein coupled receptors (GPCRs): The rigid azetidine scaffold can be beneficial for binding to the well-defined pockets of GPCRs.

-

Enzymes (e.g., proteases, transferases): The specific stereochemistry of the compound may lead to selective enzyme inhibition.

For this guide, we will consider a hypothetical interaction with a kinase, a common target for small molecule inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6] This method allows for the estimation of binding affinity through scoring functions.

-

Protein Preparation:

-

Download the 3D structure of the target kinase from the Protein Data Bank (PDB).

-

Using software such as AutoDock Tools, remove water molecules and co-crystalized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the grid box, which encompasses the active site of the protein.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw and save it in a suitable format (e.g., .mol).

-

Convert the structure to the PDBQT format using Open Babel or AutoDock Tools, which involves assigning Gasteiger charges and defining rotatable bonds.

-

-

Docking Simulation:

-

Perform the docking calculation using a program like AutoDock Vina.[7] The program will sample different conformations and orientations of the ligand within the defined grid box.

-

Analyze the output, which typically includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

The following table presents a template for summarizing docking results against a panel of kinases. The values are illustrative and not based on experimental data.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| EGFR (2GS2) | -8.5 | Met793, Leu718, Gly796 |

| VEGFR2 (4ASD) | -7.9 | Cys919, Asp1046, Glu885 |

| CDK2 (1HCK) | -7.2 | Leu83, Lys33, Asp86 |

ADMET Prediction

ADMET prediction is crucial for assessing the drug-likeness of a compound.[3][8][9] Various computational models can estimate properties related to absorption, distribution, metabolism, excretion, and toxicity.

Web-based platforms and standalone software like SwissADME, pkCSM, or ADMETlab can be used to predict a range of physicochemical and pharmacokinetic properties based on the molecule's structure.[3] Key parameters to evaluate include:

-

Lipinski's Rule of Five: Assesses oral bioavailability.

-

Aqueous Solubility (LogS): Influences absorption.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Hepatotoxicity and other toxicities: Flags potential safety concerns.

This table summarizes a hypothetical ADMET profile for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 205.3 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.8 | Optimal for cell permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

| BBB Permeability | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Hepatotoxicity | Low Probability | Favorable safety profile |

Visualization of Potential Interactions

Based on the hypothetical docking results with EGFR, a potential signaling pathway that could be modulated by this compound is the EGFR signaling cascade, which is crucial in cell proliferation and survival.

Conclusion

This technical guide outlines a systematic in-silico approach for the initial characterization of this compound. By employing molecular docking, ADMET prediction, and visualization of potential biological interactions, researchers can generate valuable hypotheses regarding the compound's mechanism of action, therapeutic potential, and drug-likeness. The described protocols and workflows provide a foundation for further computational and experimental studies to validate these predictions and accelerate the drug discovery process for this and other novel azetidine derivatives.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. fiveable.me [fiveable.me]

- 9. aurlide.fi [aurlide.fi]

Quantum Chemical Calculations for 3-Phenoxyazetidine Derivatives: A Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidine rings are valuable four-membered heterocyclic scaffolds in medicinal chemistry, known to enhance physicochemical properties such as metabolic stability and aqueous solubility. The introduction of a phenoxy group at the 3-position creates a class of derivatives with significant potential for interacting with biological targets through various non-covalent interactions.

Quantum chemical calculations are indispensable tools in modern drug discovery, providing deep insights into molecular structure, stability, and reactivity that are often inaccessible through experimental means alone.[1] For 3-phenoxyazetidine derivatives, these calculations can elucidate conformational preferences, electronic properties, and the energetics of interaction with protein targets, thereby guiding the rational design of novel therapeutic agents. This guide outlines the theoretical basis and practical workflow for performing such calculations.

Computational Workflow for Conformational Analysis

The conformational landscape of 3-phenoxyazetidine derivatives is critical to their biological activity. The relative orientation of the phenoxy group with respect to the azetidine ring dictates the molecule's shape and its ability to fit into a target's binding site. A typical workflow for exploring this landscape using quantum chemical methods is depicted below.

Caption: A typical workflow for the quantum chemical analysis of molecular conformers.

Methodologies and Protocols

Conformational Search Protocol

-

Initial Structure Generation: The 2D structure of the 3-phenoxyazetidine derivative is sketched. A preliminary conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94 or UFF, to generate a diverse set of low-energy starting geometries.

-

Quantum Mechanical Optimization: The resulting conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[2] This provides a good balance between accuracy and computational cost.

-

Frequency Calculations: To verify that the optimized structures are true energy minima, harmonic frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable point on the potential energy surface. These calculations also yield thermodynamic data, such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

-

Solvation Effects: To model a more biologically relevant environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another appropriate solvent.

Analysis of Results

The primary outputs of these calculations are the optimized geometries and their corresponding energies. This data allows for a detailed analysis of the molecule's structural preferences.

Data Presentation (Illustrative Examples)

Quantitative data from these calculations should be summarized in clear, structured tables to allow for easy comparison.

Table 1: Illustrative Relative Energies of Conformers for a Hypothetical 3-Phenoxyazetidine Derivative

| Conformer ID | Dihedral Angle (C-C-O-C) (°) | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

| Conf-01 | 178.5 | 0.00 | 0.00 | 75.3 |

| Conf-02 | -65.2 | 1.25 | 1.10 | 15.1 |

| Conf-03 | 70.1 | 1.30 | 1.18 | 13.5 |

| Conf-04 | 5.5 | 3.50 | 3.85 | <0.1 |

Calculations performed at the B3LYP/6-31G(d,p) level of theory in vacuum.

Table 2: Illustrative Key Geometric Parameters for the Most Stable Conformer (Conf-01)

| Parameter | Description | Calculated Value |

| r(C-O) | Azetidine C3 - Phenoxy O bond length | 1.38 Å |

| r(N-C) | Azetidine N1 - C2 bond length | 1.47 Å |

| a(C-N-C) | Azetidine C4-N1-C2 bond angle | 89.5° |

| d(H-N-C-C) | Azetidine ring pucker dihedral | 15.2° |

Application in Drug Development

Quantum chemical calculations are integral to structure-based drug design. The computed properties of 3-phenoxyazetidine derivatives can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.[3][4] Furthermore, the lowest energy conformer provides a physically realistic starting point for molecular docking studies to predict binding modes and affinities with protein targets.

Integration into a Drug Discovery Cascade

The data generated from quantum chemical calculations informs multiple stages of the drug discovery process, from hit identification to lead optimization.

Caption: Integration of quantum chemistry into a drug discovery workflow.

Potential Signaling Pathway Interactions

Many small molecule drugs target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] For instance, a 3-phenoxyazetidine derivative could be designed to inhibit a kinase in a pathway like the MAPK/ERK pathway, which is often dysregulated in cancer.[6]

Caption: Hypothetical inhibition of the MEK kinase in the MAPK/ERK signaling pathway.

Conclusion

While specific published data for 3-phenoxyazetidine derivatives is pending, the application of quantum chemical calculations provides a powerful and predictive framework for their study. By leveraging established DFT methods, researchers can perform detailed conformational analyses, calculate key molecular properties, and generate robust hypotheses to guide synthesis and biological testing. This computational-first approach accelerates the drug discovery cycle, enabling the more efficient design of novel and effective therapeutic agents.

References

- 1. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Investigating the Mechanism of Action of 3-(2-Tert-butylphenoxy)azetidine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific mechanism of action, quantitative biological data, and detailed experimental protocols for 3-(2-Tert-butylphenoxy)azetidine is not extensively available in the public domain. This guide provides a framework based on the chemical properties of azetidine-containing compounds and the known biological activities of structurally related molecules. Further empirical research is necessary to fully elucidate the precise mechanism of this specific compound.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and chemical properties. The inherent ring strain of the azetidine moiety makes it a valuable scaffold in drug design, influencing both reactivity and molecular conformation. The compound this compound incorporates this reactive azetidine ring with a bulky 2-tert-butylphenoxy group, suggesting potential interactions with biological targets.

The azetidine ring can participate in interactions with enzymes and receptors, potentially leading to inhibition or activation of their functions[1]. The phenoxy group may further contribute to the compound's activity by enhancing its binding affinity to molecular targets[1]. This guide will explore the potential mechanisms of action of this compound by examining the known biological activities of similar azetidine derivatives and related phenoxy compounds.

Physicochemical Properties of Azetidine Derivatives

The physicochemical properties of azetidine derivatives play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The four-membered ring of azetidine introduces greater strain and rigidity compared to larger heterocyclic rings like piperidine or pyrrolidine[1]. This can impact binding to target proteins. Key parameters such as topological polar surface area (TPSA) and lipophilicity (logD) are critical for cellular permeability and efflux[1].

| Compound Class | Ring Size | Substituent | TPSA (Ų) | logD | Potency (IC₅₀/EC₅₀) | Target |

| Piperidine Analogue | 6-membered | - | - | - | 0.4 µM | Cav2.2 |

| Azetidine Analogue | 4-membered | - | - | - | 1.2 µM | Cav2.2 |

| 3-methoxy-azetidine | 4-membered | 3-methoxy | 94 | 2.7 | ≤10 nM | BCL6 |

| 3-cyano-azetidine | 4-membered | 3-cyano | 108 | 2.6 | ≤10 nM | BCL6 |

This table summarizes data for illustrative azetidine derivatives to highlight structure-activity relationships. Data for this compound is not currently available.

Potential Biological Targets and Mechanisms of Action

While the specific targets of this compound are unknown, the biological activities of structurally related compounds can provide insights into its potential mechanisms.

Interaction with Receptors and Enzymes

The general structure of this compound suggests it could interact with various biological targets. For instance, a series of 4-tert-butylphenoxyalkoxyamines have been investigated as dual-target ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B)[2][3]. This suggests that the tert-butylphenoxy moiety can confer affinity for these targets.

Enzyme Inhibition

The azetidine ring is a key feature in various enzyme inhibitors. For example, β-lactam antibiotics, which contain a 2-azetidinone ring, inhibit bacterial cell wall biosynthesis by targeting D,D-transpeptidase[4]. While this compound is not a β-lactam, its strained ring could still play a role in binding to and inhibiting enzyme activity. As mentioned, related phenoxy compounds have shown MAO-B inhibitory activity[2][3].

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to a panel of receptors, transporters, and ion channels.

Methodology:

-

Target Selection: Based on structural similarity to known ligands, a primary screen could include receptors like histamine H3, dopamine, and serotonin receptors, as well as monoamine transporters.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Binding Reaction: Incubate the membranes with a known radioligand for the target receptor and varying concentrations of this compound.

-

Detection: Separate bound from unbound radioligand and quantify the radioactivity.

-

Data Analysis: Determine the Ki (inhibition constant) by analyzing the competition binding curves.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of enzymes.

Methodology:

-

Enzyme Selection: Based on the phenoxy moiety, enzymes like MAO-A and MAO-B would be primary candidates.

-

Assay Principle: Utilize a fluorometric or colorimetric method to measure enzyme activity. For MAO-B, an Amplex™ Red Monoamine Oxidase Assay Kit or similar can be used[2].

-

Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrate (e.g., p-tyramine for MAO). c. Monitor the production of the fluorescent or colored product over time.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Functional Assays

Objective: To determine the functional effect of this compound on cells expressing a potential target receptor.

Methodology:

-

Cell Line: Use a cell line stably expressing the target receptor identified in binding assays (e.g., HEK293 cells expressing H3R).

-

Functional Readout: Measure a downstream signaling event, such as changes in intracellular calcium levels, cAMP production, or reporter gene expression.

-

Procedure: a. Treat the cells with varying concentrations of this compound. b. Stimulate the cells with a known agonist for the receptor. c. Measure the functional response.

-

Data Analysis: Determine if the compound acts as an agonist, antagonist, or allosteric modulator and calculate its potency (EC50 or IC50).

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be elucidated through dedicated research. Based on the chemistry of its core scaffolds, this compound holds potential as a modulator of various biological targets, including G-protein coupled receptors and enzymes. The proposed experimental protocols provide a roadmap for future investigations to uncover its specific molecular interactions and downstream functional effects. A thorough understanding of its mechanism is crucial for any further development of this compound for therapeutic applications. Future research should focus on systematic screening to identify its primary biological targets and subsequent in-depth pharmacological characterization.

References

Preliminary Biological Screening of 3-(2-Tert-butylphenoxy)azetidine: A Technical Guide

This technical guide provides a comprehensive overview of a proposed preliminary biological screening cascade for the novel compound, 3-(2-Tert-butylphenoxy)azetidine. The content herein is designed for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the potential therapeutic activities of this and similar small molecules. The experimental protocols and data presented are illustrative, based on established methodologies for analogous chemical scaffolds.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique strained ring system imparts conformational rigidity and novel physicochemical properties, making them attractive scaffolds for drug discovery.[1][2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][3] For instance, various derivatives have been explored as GABA uptake inhibitors, STAT3 inhibitors, and antimalarial agents.[4][5][6]

The subject of this guide, this compound, features a sterically hindered phenoxy group appended to the azetidine core. This structural motif suggests potential interactions with a variety of biological targets. The following sections outline a systematic, multi-tiered screening approach to elucidate its initial biological activity profile.

Proposed Screening Cascade

A logical, tiered approach is proposed to efficiently screen this compound for a broad range of biological activities. The cascade begins with high-throughput primary screens to identify potential areas of interest, followed by more focused secondary assays for hit validation and preliminary mechanism-of-action studies.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. researchgate.net [researchgate.net]

- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

Methodological & Application

Synthesis of 3-(2-Tert-butylphenoxy)azetidine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-(2-Tert-butylphenoxy)azetidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a four-membered saturated heterocycle that serves as a versatile scaffold in medicinal chemistry. Its constrained nature can impart favorable conformational rigidity to drug candidates, potentially leading to improved binding affinity and metabolic stability. The 2-tert-butylphenyl ether moiety can engage in various interactions with biological targets, making this compound an interesting starting point for the development of novel therapeutics.

This document presents two robust synthetic routes for the preparation of this compound: a Mitsunobu reaction and a Williamson ether synthesis. Both methods start from commercially available or readily accessible starting materials.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the proposed synthetic protocols.

| Parameter | Protocol 1: Mitsunobu Reaction | Protocol 2: Williamson Ether Synthesis |

| Starting Materials | 1-Boc-3-hydroxyazetidine, 2-tert-butylphenol | 1-Boc-3-tosyloxyazetidine, 2-tert-butylphenol |

| Key Reagents | DIAD or DEAD, Triphenylphosphine (PPh₃) | Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) or Acetonitrile (MeCN) |

| Reaction Temperature | 0 °C to room temperature | Room temperature to 80 °C |

| Protection Strategy | N-Boc protection of azetidine | N-Boc protection of azetidine |

| Deprotection Step | Trifluoroacetic acid (TFA) or HCl in Dioxane | Trifluoroacetic acid (TFA) or HCl in Dioxane |

| Expected Intermediate | tert-Butyl this compound-1-carboxylate | tert-Butyl this compound-1-carboxylate |

| Final Product | This compound | This compound |

| Typical Yield | 60-80% (over 2 steps) | 50-70% (over 2 steps) |

| Purity | >95% (after chromatography) | >95% (after chromatography) |

Experimental Protocols

Protocol 1: Synthesis via Mitsunobu Reaction

This two-step protocol involves the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 2-tert-butylphenol, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

-

To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.), 2-tert-butylphenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq.) or a 4 M solution of HCl in 1,4-dioxane (5 eq.) to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography if necessary.

Protocol 2: Synthesis via Williamson Ether Synthesis

This protocol involves the preparation of a tosyloxy-azetidine intermediate, followed by a Williamson ether synthesis with 2-tert-butylphenol and subsequent deprotection.

Step 1: Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

-

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portionwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl this compound-1-carboxylate

-

To a solution of 2-tert-butylphenol (1.2 eq.) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portionwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Add a solution of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate (1.0 eq.) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl this compound-1-carboxylate.

Step 3: Synthesis of this compound

-

Follow the deprotection procedure as described in Protocol 1, Step 2.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Caption: Workflow for the synthesis of this compound via Mitsunobu reaction.

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Application Notes and Protocols for 3-(2-tert-butylphenoxy)azetidine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(2-tert-butylphenoxy)azetidine scaffold is a promising structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional complexity. The azetidine ring, a four-membered saturated heterocycle, provides a constrained conformation that can enhance binding affinity and selectivity for biological targets. The 2-tert-butylphenoxy group offers a bulky, lipophilic substituent that can engage in hydrophobic interactions within protein binding pockets. This combination makes the scaffold a valuable starting point for the design of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors (GPCRs) and transporters.

Potential Therapeutic Applications

Based on existing research on analogous structures, the this compound scaffold holds potential for the development of agents targeting:

-

Vesicular Monoamine Transporter 2 (VMAT2): As an inhibitor of VMAT2, this scaffold could be explored for the treatment of substance abuse disorders, such as methamphetamine addiction.[1]

-

Histamine H3 Receptor (H3R): The tert-butylphenoxy moiety is a known pharmacophore for H3R antagonists.[2][3][4][5][6] Molecules based on this scaffold could be developed for neurological disorders like Parkinson's disease, narcolepsy, and cognitive impairments.

-

Monoamine Oxidase B (MAO-B): The scaffold has been incorporated into dual-target ligands that also inhibit MAO-B, suggesting its utility in developing treatments for neurodegenerative diseases like Parkinson's disease.[2][3][4][5][6]

Data Presentation: Pharmacological Activity of Analogs

The following tables summarize the quantitative data for compounds containing similar structural motifs to this compound, highlighting the potential of this scaffold.

Table 1: Azetidine Analogs as VMAT2 Inhibitors [1]

| Compound | R Group | Inhibition Constant (Ki) [nM] |

| cis-Azetidine Analog 1 | 4-methoxy | 24 |

| trans-Azetidine Analog 2 | 3,4-methylenedioxy | 31 |

| Lobelane (Reference) | - | 45 |

| Norlobelane (Reference) | - | 43 |

Table 2: tert-Butylphenoxy Analogs as Histamine H3 Receptor Antagonists and MAO-B Inhibitors [2][3][4][5][6]

| Compound ID | Amine Moiety | hH3R Affinity (Ki) [nM] | hMAO-B Inhibition (IC50) [nM] |

| DL76 | Piperidine | 38 | 48 |

| Analog 5 | Pyrrolidine | > 500 | < 50 |

| Analog 9 | 2-Methylpiperidine | > 500 | < 50 |

| Analog 13 | 2-Methylpyrrolidine | 25 | 4 |

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The Histamine H3 receptor is a Gi/o-coupled GPCR. Its activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. H3R stimulation can also activate the MAPK and PI3K/AKT signaling pathways.[1][7][8][9][10] Antagonists of H3R block these effects and can increase the release of various neurotransmitters, including histamine, dopamine, and acetylcholine.[8][10]

Caption: Histamine H3 Receptor Signaling Pathway.

Dopamine Transporter (DAT) Functional Workflow

The dopamine transporter is a symporter that utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions to transport dopamine from the synaptic cleft back into the presynaptic neuron.[11][12][13][14] Its activity is modulated by various protein kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[11]

Caption: Dopamine Transporter (DAT) Functional Workflow.

Experimental Protocols

Protocol 1: Vesicular Monoamine Uptake Assay

This protocol is adapted for screening inhibitors of VMAT2.[2][3][15][16]

Objective: To determine the inhibitory activity of test compounds on the uptake of a radiolabeled or fluorescent monoamine substrate into synaptic vesicles.

Materials:

-

Isolated synaptic vesicles from rat brain tissue or cells expressing VMAT2.

-

Assay Buffer: 50 mM HEPES, 100 mM potassium tartrate, 5 mM MgCl2, 1 mM ascorbic acid, pH 7.4.

-

[3H]Dopamine or a fluorescent VMAT2 substrate (e.g., FFN206).

-

ATP and AMP solutions.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well filter plates.

-

Scintillation fluid and counter or fluorescence plate reader.

Procedure:

-

Prepare a reaction mixture containing assay buffer, [3H]dopamine (or fluorescent substrate), and either ATP (for active transport) or AMP (for background control).

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the uptake reaction by adding the isolated synaptic vesicles to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).

-

Terminate the reaction by rapidly filtering the contents of each well through the filter plate and washing with ice-cold assay buffer to remove unbound substrate.

-

For radiolabeled substrate, add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter. For fluorescent substrate, measure the fluorescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 2: MAO-B Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for high-throughput screening of MAO-B inhibitors.[17][18][19][20]

Objective: To determine the inhibitory activity of test compounds on MAO-B enzyme activity by measuring the production of hydrogen peroxide.

Materials:

-

Recombinant human MAO-B enzyme.

-

MAO-B Assay Buffer.

-

MAO-B substrate (e.g., tyramine or benzylamine).

-

A fluorescent probe that reacts with hydrogen peroxide (e.g., Amplex Red or similar).

-

Horseradish peroxidase (HRP).

-

A known MAO-B inhibitor as a positive control (e.g., selegiline).

-

Test compounds dissolved in a suitable solvent.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a working solution of the MAO-B enzyme in the assay buffer.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control and a positive control.

-

Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or at a fixed endpoint.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the design of novel drug candidates. Its unique structural features make it suitable for targeting a range of proteins implicated in neurological and substance abuse disorders. The provided application notes, data, and protocols offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further synthesis and evaluation of derivatives based on this core structure are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]